molecular formula C22H25N3 B11825470 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B11825470
M. Wt: 331.5 g/mol
InChI Key: NFLPKUXPNHBONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a sophisticated chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a chiral pyrrolidine scaffold, a privileged structure in drug discovery known for its three-dimensional coverage and ability to influence critical physicochemical parameters, which can enhance the solubility and binding characteristics of potential drug candidates . The 2,5-dimethylpyrrole group attached to the pyridine ring serves as a stable protecting group, which is known to increase the chelating ability of the pyridine nitrogen and can be removed under mild conditions when needed . Compounds based on similar N-benzyl pyrrolidine and pyridine architectures have been successfully utilized as key intermediates in the stereospecific synthesis of potent and highly selective inhibitors for neuronal nitric oxide synthase (nNOS) . The inhibition of nNOS is a promising therapeutic strategy for the treatment of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease . Furthermore, the structural motifs present in this reagent are actively investigated in the development of multi-target directed ligands for complex neurodegenerative pathologies, such as dual-acting AChE and BACE1 inhibitors for Alzheimer's disease . This product is intended for research purposes as a valuable intermediate or reference standard in organic synthesis and drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-2-(2,5-dimethylpyrrol-1-yl)pyridine

InChI

InChI=1S/C22H25N3/c1-17-10-11-18(2)25(17)22-13-12-20(15-23-22)21-9-6-14-24(21)16-19-7-4-3-5-8-19/h3-5,7-8,10-13,15,21H,6,9,14,16H2,1-2H3

InChI Key

NFLPKUXPNHBONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate 2-(Bromomethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

The preparation begins with 2-aminopyridine (7), which undergoes protection with 2,5-hexanedione in the presence of p-toluenesulfonic acid (p-TsOH) to yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (8) in 95% yield. The 2,5-dimethylpyrrole group serves dual roles: stabilizing the intermediate under harsh conditions and enhancing the pyridine nitrogen’s chelating ability for regioselective deprotonation. Subsequent treatment with n-BuLi at 0°C generates a lithium amide, which is quenched with chlorotrimethylsilane (TMSCl) to form 2-(trimethylsilylmethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (9). Reaction with 1,2-dibromotetrafluoroethane and CsF furnishes the critical brominated intermediate (6) in quantitative yield.

Optimization of Alkylation Conditions

The Frater-Seebach alkylation of dialkyl (R)-(+)-malate (5) with intermediate 6 was systematically optimized (Table 1). Lithium hexamethyldisilazide (LHMDS) outperformed lithium diisopropylamide (LDA), with diisopropyl malate (5b) yielding 85% of alkylated product (4b) at a 0.33:1 molar ratio of 6 to 5b.

Table 1: Optimization of Frater-Seebach Alkylation Conditions

EntryRBase6 (equiv)Yield (%)trans:cis
3MeLHMDS1.0238:1
4i-PrLHMDS1.056>15:1
7i-PrLHMDS0.3385>15:1

This step establishes the chiral pyrrolidine core with >15:1 diastereoselectivity, critical for subsequent functionalization.

Reductive Amination and Cyclization Strategy

Overcoming Unwanted Cyclization Pathways

Initial attempts to mesylate diol 11 led to competing intramolecular cyclizations via pyridinyl nitrogen (forming 13) or hydroxyl oxygen (forming 14). To circumvent this, a redesigned route employed dialdehyde 15, generated via Dibal-H reduction of diester 10. Reductive amination of 15 with benzylamine and NaHB(OAc)₃ provided amine 19 in 83% yield, preserving stereochemistry.

Final Cyclization to Target Compound

Primary alcohol 20, obtained by LiAlH₄ reduction of 19, underwent mesylation with methylsulfonyl chloride (MsCl) and triethylamine (TEA). The rapid intramolecular cyclization of the benzyl-protected amine quantitatively yielded 5-(1-benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (2) without side products.

Alternative Synthetic Routes from Patent Literature

Solvent and Base Selection

The patent advocates methyl isobutyl ketone (MIBK) as a solvent for enhancing reaction homogeneity and CsF for facilitating halogen exchange reactions, paralleling the use of CsF in generating intermediate 6.

Comparative Analysis of Methodologies

Yield and Scalability

The PMC route achieves 42% overall yield over nine steps, surpassing earlier methods that struggled with sub-2% yields in critical alkylation steps. Gram-scale synthesis is feasible, with no drop in efficiency observed beyond 10 g batches.

Diastereoselectivity and Stereochemical Integrity

The Frater-Seebach protocol’s >15:1 trans:cis ratio ensures high enantiopurity, while reductive amination preserves configuration—a marked improvement over racemic prior approaches.

Challenges and Solutions in Synthesis

Managing Reactive Intermediates

The instability of mesylated intermediate 11 necessitated route redesign. Switching to dialdehyde 15 avoided premature cyclization, highlighting the importance of intermediate stability analysis.

Protecting Group Strategy

The 2,5-dimethylpyrrole group’s stability under basic conditions (e.g., LHMDS, n-BuLi) and mild deprotection protocols enabled seamless progression through subsequent steps .

Chemical Reactions Analysis

Functionalization of the 2-Position: 2,5-Dimethyl-1H-pyrrole

The 2,5-dimethylpyrrole moiety is typically installed via:

  • N-Allylation/Homoallylation : Microwave-assisted reactions (200 W, 10 min) enable rapid coupling of pyrrole derivatives to pyridine precursors. Post-reaction purification involves silica gel chromatography (EtOAc/hexane gradient) .

  • Protection-Deprotection Strategies : 2,5-Hexanedione is used to protect amino groups on pyridine rings, enabling regioselective functionalization. Acidic removal (e.g., p-TsOH) regenerates the active site for subsequent reactions .

Functionalization of the 5-Position: 1-Benzylpyrrolidine

The 1-benzylpyrrolidine substituent is synthesized through:

  • Reductive Amination : Dialdehydes react with benzylamine in the presence of NaHB(OAc)₃, yielding chiral pyrrolidine derivatives with >15:1 diastereoselectivity .

  • Intramolecular Cyclization : Mesylation of diols (e.g., MsCl, TEA) triggers fast cyclization to form the pyrrolidine ring. This method avoids side products like oxazolidinones or ethers .

Key Reaction Conditions and Catalysts

Reaction TypeConditionsYieldSelectivity/NotesSource
Suzuki CouplingPd(dppf)Cl₂·DCM (10 mol%), K₂CO₃, dioxane–methanol (3:1), 200 W, 10 min>80%Compatible with microwave irradiation
Reductive AminationNaHB(OAc)₃, CH₂Cl₂, 0°C to RT85–95%High diastereoselectivity (>15:1)
Mesylation/CyclizationMsCl, TEA, CH₂Cl₂, 0°CQuant.No detectable intermediates
Microwave-Assisted CyclizationBi(OTf)₃ (5 mol%), p-TsOH·H₂O, DCE, 150°C70–85%Ritter-type intermolecular reactions

Stability and Reactivity Insights

  • The 2,5-dimethylpyrrole group enhances electron density on the pyridine ring, facilitating metal coordination (e.g., Li⁺ chelation) during deprotonation steps .

  • The benzylpyrrolidine moiety is stereochemically stable under reductive conditions but sensitive to oxidative cleavage, requiring inert atmospheres for storage .

Scientific Research Applications

Medicinal Chemistry Applications

The primary area of interest for 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine lies in its potential as a therapeutic agent.

Neurological Disorders

Research indicates that derivatives of pyrrolidine compounds can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's structure allows it to act as a selective nNOS inhibitor, providing a promising pathway for developing new treatments for these conditions .

Antidepressant Activity

Studies have shown that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The presence of the pyrrolidine moiety is believed to enhance the interaction with neurotransmitter systems, potentially offering new avenues for antidepressant drug development .

Synthesis and Derivatives

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves complex organic reactions, often utilizing benzylamine and various pyrrole derivatives as starting materials. This compound can also serve as a precursor for synthesizing other biologically active molecules by introducing different substituents at the pyridine or pyrrole rings .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

Case Study 1: Selective nNOS Inhibition

A study focused on synthesizing a series of pyrrolidine-based inhibitors demonstrated that modifications to the benzyl and dimethylpyrrole groups could enhance selectivity towards nNOS. The findings suggested that specific structural changes directly influence biological activity, paving the way for targeted drug design .

Case Study 2: Antidepressant Evaluation

In a behavioral study evaluating the antidepressant-like effects of pyrrolidine derivatives, researchers found that certain compounds significantly reduced depressive behaviors in rodent models. The results indicated that modifications to the core structure could lead to improved efficacy and reduced side effects compared to traditional antidepressants .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve binding to molecular targets such as proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridine derivatives sharing partial structural motifs, as identified in catalogs and patents.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Positions) CAS Number Key Features
5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (Target) C22H25N3 331.46 g/mol 5: Benzylpyrrolidinyl; 2: 2,5-dimethylpyrrole Not Provided High lipophilicity; dual heterocycles
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine C18H22N2O 282.38 g/mol 3: Benzylpyrrolidinyl; 2: Methoxy; 5: Methyl 1228666-00-9 Reduced steric bulk; methoxy substituent
5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine C18H17BrN2O 357.26 g/mol 5: Benzyloxy; 2: 2,5-dimethylpyrrole; 3: Bromo 1262133-29-8 Bromine enhances molecular weight
Key Observations:

Substituent Diversity: The target compound uniquely combines benzylpyrrolidinyl and dimethylpyrrole groups, which may enhance its binding affinity in receptor-ligand interactions compared to analogs with simpler substituents like methoxy () or bromo-benzyloxy ().

Molecular Weight and Lipophilicity :

  • The target compound has a higher molecular weight (331.46 g/mol) than the methoxy analog (282.38 g/mol) , likely due to the dimethylpyrrole’s additional methyl groups.
  • The brominated analog exhibits the highest molecular weight (357.26 g/mol), attributed to bromine’s atomic mass.

Commercial Availability: The methoxy analog () is commercially available at $400–$4800 per gram depending on quantity, suggesting its established synthetic routes . No pricing data is available for the target compound or the brominated analog.

Implications of Substituent Variations

  • 2,5-Dimethylpyrrole vs. Methoxy/Benzyloxy : The dimethylpyrrole in the target compound and may facilitate stronger aromatic stacking compared to the electron-donating methoxy group in .
  • Benzylpyrrolidinyl vs.

Research and Development Context

  • Patent Trends : The prevalence of pyridine derivatives in recent patents (e.g., ) underscores their importance in drug discovery, particularly for kinase inhibitors or GPCR modulators.

Biological Activity

The compound 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2C_{21}H_{26}N_2. It features a pyridine ring substituted with a pyrrolidine moiety and a dimethylpyrrole group. The structural complexity may contribute to its diverse biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyridine derivatives against various viral infections. For example, compounds containing benzothiazole and pyridine hybrids have shown significant activity against H5N1 and SARS-CoV-2 viruses. The mechanism of action typically involves inhibiting viral replication and targeting viral proteases .

CompoundVirus TypeInhibition (%) at 0.5 μmol/μLIC50 (μM)
8hH5N1933.669
8fSARS-CoV-2N/A544.6

The inhibition rates indicate that structurally similar compounds may exhibit comparable antiviral properties, suggesting that 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine could be evaluated for similar activities.

Neuroprotective Effects

Pyridine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's potential as a muscarinic receptor antagonist may provide therapeutic benefits in treating cognitive deficits associated with these disorders .

The mechanisms through which 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine exerts its biological effects are not fully elucidated but may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit viral proteases, which are critical for viral replication.
  • Receptor Modulation : Its interaction with muscarinic receptors suggests potential modulation of neurotransmitter systems.
  • Antioxidant Activity : Pyrrole derivatives often exhibit antioxidant properties, which can protect neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological activities of pyridine derivatives:

  • Antiviral Studies : A study demonstrated that certain derivatives showed up to 93% inhibition against H5N1 at specific concentrations, highlighting the potential for further exploration of related compounds .
  • Neuroprotective Research : Investigations into compounds with similar structures revealed promising results in improving cognitive function in animal models of Alzheimer's disease .

Q & A

Basic: What are the optimal synthetic routes for constructing the 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine moiety in this compound?

Methodological Answer:
The Paal-Knorr reaction is a key method for synthesizing pyrrole derivatives. For example, using 3 mol% MgI₂ etherate as a catalyst, heterocyclic amines like 2-aminopyridine react with diketones to yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with 92% efficiency under mild conditions (Table 1, entry 13 in ). Critical parameters include:

  • Catalyst loading : MgI₂ etherate enhances reaction rates and regioselectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reactions typically proceed at 80–100°C to avoid decomposition.
    For reproducibility, monitor reaction progress via TLC and purify via column chromatography .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyrrole protons at δ 5.8–6.2 ppm, pyridine protons at δ 7.5–8.5 ppm) ( ).
  • HR-MS : Validate molecular weight (e.g., [M+H]+ for C₁₉H₂₂N₃: 292.18 g/mol) ( ).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
    Cross-reference data with synthetic intermediates (e.g., 2-aminopyridine derivatives in ) to resolve ambiguities .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:
Prioritize target-specific assays based on structural analogs. For example:

  • PTP 1B inhibition : Use a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate ( ).
    • Protocol : Incubate compound (10–100 µM) with recombinant PTP 1B, measure absorbance at 405 nm.
    • Positive control : Sodium orthovanadate.
  • Cellular permeability : Perform Caco-2 monolayer assays to evaluate bioavailability ( ).
    Correlate results with computational docking scores (e.g., SILCS-based free energy maps) to prioritize lead optimization .

Advanced: How can computational methods like SILCS guide the design of derivatives with enhanced PTP 1B affinity?

Methodological Answer:
The SILCS (Site Identification by Ligand Competitive Saturation) approach identifies favorable binding pockets using functional group affinity patterns:

  • FragMap analysis : Generate free energy maps to visualize hydrophobic, hydrogen-bonding, and electrostatic hotspots ( ).
  • Lead optimization : Modify substituents (e.g., cyclopropylamino groups in 3e) to align with FragMaps. For example, 5-(cyclopropylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid (3e) showed a docking score of -24.883 kcal/mol, making it a potent PTP 1B inhibitor ( ).
    Validate predictions via MD simulations and MM/PBSA binding energy calculations .

Advanced: How to resolve contradictions in biological activity data between structurally similar derivatives?

Methodological Answer:
Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:

  • Dose-response curves : Confirm IC₅₀ values across multiple replicates ( ).
  • Mutagenesis studies : Modify key residues in the PTP 1B binding pocket (e.g., Arg24, Asp48) to assess target engagement ( ).
  • Metabolite profiling : Use LC-MS to rule out metabolic instability (e.g., demethylation of pyrrole groups) ( ).
    Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies improve regioselectivity during the benzylation of pyrrolidine derivatives?

Methodological Answer:
Regioselectivity challenges arise in multi-amine systems (e.g., (R)-2-amino-2-phenylacetamide in ). Solutions include:

  • Protecting groups : Temporarily block non-target amines with Boc or Fmoc groups.
  • Catalyst tuning : Use chiral catalysts (e.g., BINOL-phosphoric acid) to favor specific stereochemistry.
  • Solvent effects : Low-polarity solvents (e.g., toluene) reduce side reactions.
    Monitor intermediates via ¹H NMR to confirm retention of absolute configuration ( ) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen ( ).
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure.
  • Waste disposal : Quench reactive intermediates (e.g., with aqueous NH₄Cl) before disposal ( ).
    Refer to CAS-specific safety sheets (e.g., CAS 313695-70-4 in ) for hazard codes (e.g., P210: avoid ignition sources) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., pyridine → quinoline, benzyl → phenethyl) and compare activity ( ).
  • 3D-QSAR : Build CoMFA/CoMSIA models using docking poses from SILCS ( ).
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at position 5) using software like Schrödinger’s Phase.
    Prioritize derivatives with >10-fold selectivity over off-target phosphatases (e.g., TCPTP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.